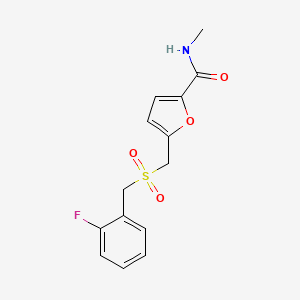

5-(((2-fluorobenzyl)sulfonyl)methyl)-N-methylfuran-2-carboxamide

Description

5-(((2-Fluorobenzyl)sulfonyl)methyl)-N-methylfuran-2-carboxamide is a synthetic organic compound featuring a furan-2-carboxamide core substituted at the 5-position with a sulfonylmethyl group bearing a 2-fluorobenzyl moiety.

Properties

IUPAC Name |

5-[(2-fluorophenyl)methylsulfonylmethyl]-N-methylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO4S/c1-16-14(17)13-7-6-11(20-13)9-21(18,19)8-10-4-2-3-5-12(10)15/h2-7H,8-9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGIEGNBBJBBMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(O1)CS(=O)(=O)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2-fluorobenzyl)sulfonyl)methyl)-N-methylfuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the sulfonyl group: This step involves the sulfonylation of the furan ring using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Attachment of the fluorobenzyl group: This can be done through a nucleophilic substitution reaction where the fluorobenzyl halide reacts with the sulfonylated furan compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(((2-fluorobenzyl)sulfonyl)methyl)-N-methylfuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Sulfides and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Studied for its potential use as a pharmaceutical intermediate or active ingredient.

Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 5-(((2-fluorobenzyl)sulfonyl)methyl)-N-methylfuran-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the fluorobenzyl moiety can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related furan and benzofuran derivatives, focusing on substituents, electronic effects, and bioactivity.

Table 1: Key Structural and Functional Comparisons

Electronic and Steric Effects

- Sulfonyl vs.

- Fluorinated vs. Chlorinated Aromatic Groups : The 2-fluorobenzyl group offers smaller steric bulk and higher electronegativity compared to 2-chlorophenyl analogs (), favoring target binding and membrane permeability .

- N-Methyl vs. Sulfamoyl Carboxamide : The N-methyl group reduces hydrogen-bonding capacity but increases lipophilicity, enhancing blood-brain barrier penetration relative to the sulfamoylphenyl group in .

Biological Activity

5-(((2-fluorobenzyl)sulfonyl)methyl)-N-methylfuran-2-carboxamide is a complex organic compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a furan ring, a sulfonyl group, and a carboxamide functionality, which contribute to its reactivity and potential interactions with biological systems. Its molecular formula is and it has a molecular weight of approximately 359.4 g/mol. The structural characteristics suggest that the compound could engage in significant interactions with various biological targets.

Potential Pharmacological Targets

The presence of the sulfonyl and carboxamide groups indicates that 5-(((2-fluorobenzyl)sulfonyl)methyl)-N-methylfuran-2-carboxamide may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. Such interactions are critical for modulating the activity of target molecules, potentially leading to therapeutic effects.

Similar Compounds and Their Activities

Research on structurally similar compounds reveals insights into the possible biological activities of this compound. For instance:

| Compound Name | Structural Features | Reported Activities |

|---|---|---|

| 5-(benzenesulfonylmethyl)-N-(furan-2-ylmethyl)-N-methylfuran-2-carboxamide | Furan ring, sulfonyl group | Moderate antiproliferative activity against cancer cell lines |

| 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide | Furan ring, nitrophenyl group | Antitumor activity in vitro |

| 5-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide | Furan ring, nitrophenyl group | Significant enzyme inhibition |

These comparisons suggest that the compound may exhibit similar pharmacological properties.

Case Studies

- Antitumor Activity : A study evaluating compounds with furan rings found that derivatives similar to 5-(((2-fluorobenzyl)sulfonyl)methyl)-N-methylfuran-2-carboxamide displayed notable antiproliferative effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : In another investigation, compounds featuring sulfonamide groups were shown to inhibit specific enzymes linked to inflammatory pathways. This suggests that the sulfonyl moiety in our compound may also confer similar inhibitory properties.

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of furan-based compounds. The following findings summarize key insights:

- Synthesis : The synthesis of 5-(((2-fluorobenzyl)sulfonyl)methyl)-N-methylfuran-2-carboxamide typically involves multi-step reactions that enhance its yield and purity.

- Biological Evaluation : Preliminary tests indicate that this compound could possess moderate to high affinity for certain biological targets, suggesting potential as a lead compound in drug discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(((2-fluorobenzyl)sulfonyl)methyl)-N-methylfuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, including sulfonation, alkylation, and amidation. Key steps include:

- Sulfonation : Reacting 2-fluorobenzyl mercaptan with oxidizing agents (e.g., hydrogen peroxide) to form the sulfonyl group .

- Methylation : Using methyl iodide under basic conditions (e.g., NaH) to introduce the N-methyl group on the carboxamide .

- Optimization : Solvent choice (e.g., DMF for polar intermediates) and temperature control (40–60°C) are critical for yield and purity. Monitor reaction progress via TLC and optimize catalysts (e.g., Pd/C for hydrogenation steps) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.8 ppm, furan ring protons at δ 6.3–6.7 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 351.1) via high-resolution MS .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Test in PBS (pH 7.4) and organic solvents (e.g., DMSO) using UV-Vis spectroscopy. The sulfonyl group enhances aqueous solubility, but logP calculations (e.g., via PubChem data) predict moderate lipophilicity .

- Stability : Conduct accelerated degradation studies (40°C, 75% RH) and analyze via HPLC. The sulfonyl-methyl linkage is prone to hydrolysis at extreme pH (<3 or >10) .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to identify protein targets (e.g., kinases or GPCRs) .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cell lines to map signaling pathways (e.g., MAPK/ERK inhibition) .

- Inhibition Assays : Measure IC50 values against recombinant enzymes (e.g., COX-2) using fluorogenic substrates .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Structural Variants : Compare analogs (e.g., 2-chloro vs. 2-fluoro substituents) to determine substituent effects on potency. For example, 2-fluorobenzyl groups may enhance target binding via dipole interactions .

- Assay Conditions : Standardize protocols (e.g., cell line viability assays using ATP luminescence vs. MTT) to minimize variability .

- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to cross-reference results .

Q. What methodologies are recommended for transitioning from in vitro to in vivo studies?

- Methodological Answer :

- Pharmacokinetics (PK) : Conduct rodent PK studies with LC-MS/MS to measure bioavailability and half-life. The compound’s logD (~2.5) suggests moderate blood-brain barrier penetration .

- Toxicity Screening : Use zebrafish embryos for acute toxicity (LC50) and hepatic microsomes for metabolic stability .

- Dose Optimization : Apply allometric scaling from in vitro IC50 to in vivo dosing (e.g., mg/kg based on body surface area) .

Q. How can computational modeling predict interactions between this compound and its targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to homology-modeled targets (e.g., cyclooxygenase-2). The sulfonyl group may form hydrogen bonds with Arg120 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

- QSAR Models : Train models on PubChem datasets to predict off-target effects (e.g., hERG channel inhibition) .

Q. What strategies improve reproducibility in synthesizing and testing this compound?

- Methodological Answer :

- Reaction Monitoring : Use inline FTIR to track intermediate formation (e.g., sulfonate ester at 1180 cm) .

- Batch Consistency : Implement QC criteria (e.g., ±2% NMR peak integration tolerance) and report yields as molar percentages .

- Open Data : Share synthetic protocols on platforms like ChemRxiv and deposit spectral data in PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.